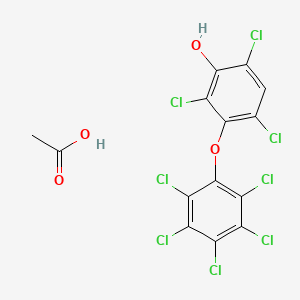![molecular formula C10H12N2O2 B14363541 1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one CAS No. 90330-72-6](/img/structure/B14363541.png)
1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-2-oxa-1,4-diazaspiro[46]undeca-6,8,10-trien-3-one is a unique organic compound characterized by its spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and reagents used can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up production efficiently .
化学反応の分析
Types of Reactions
1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
類似化合物との比較
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 1,4-Dioxa-spiro[4.6]undeca-6,10-diene
- 2-Oxa-1,4-butanediol diacetate
Uniqueness
1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system.
特性
CAS番号 |
90330-72-6 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
1,4-dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)14-12(2)10(11)7-5-3-4-6-8-10/h3-8H,1-2H3 |
InChIキー |
WYFUUIJACHDFEU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)ON(C12C=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/structure/B14363466.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)
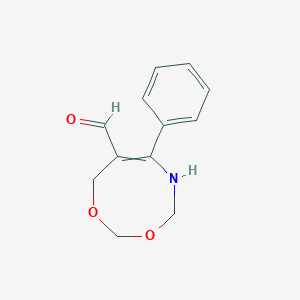
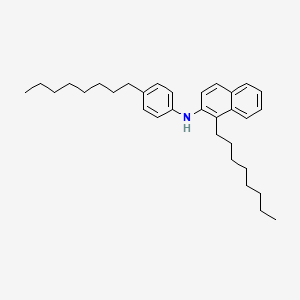
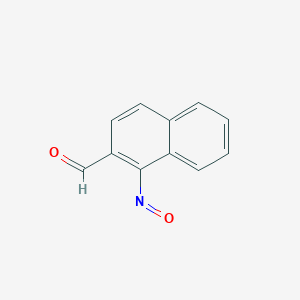
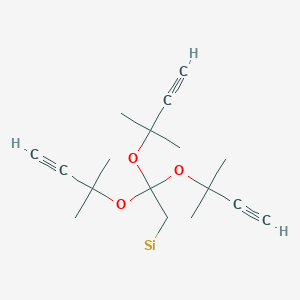

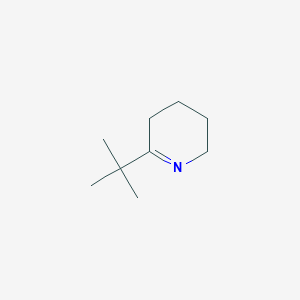
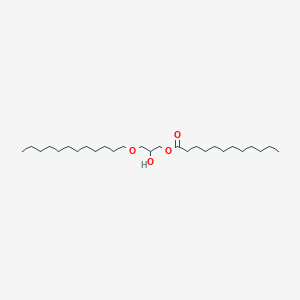
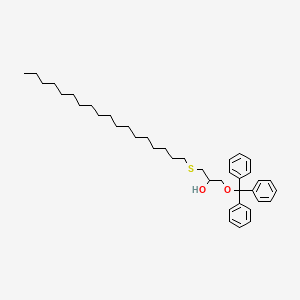
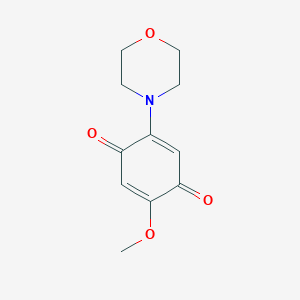
![3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14363527.png)
![9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane](/img/structure/B14363532.png)
